molecular formula C7H16O9S3 B12564942 1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-

1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-

Cat. No.: B12564942
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-SSDOTTSWSA-N
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Description

1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)- is a chemical compound with the molecular formula C7H16O9S3. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is a derivative of 1,2,4-butanetriol, which is an alcohol with three hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Butanetriol,1,2,4-trimethanesulfonate can be synthesized through several methods. One common method involves the reaction of 1,2,4-butanetriol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of 1,2,4-Butanetriol,1,2,4-trimethanesulfonate often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Butanetriol,1,2,4-trimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonate esters, while reduction produces 1,2,4-butanetriol .

Scientific Research Applications

1,2,4-Butanetriol,1,2,4-trimethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4-Butanetriol,1,2,4-trimethanesulfonate exerts its effects involves its interaction with various molecular targets. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups in the parent 1,2,4-butanetriol structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Butanetriol: The parent compound with three hydroxyl groups.

    1,2,4-Butanetriol trinitrate: A nitrate ester derivative used in propellants.

    Glycerol: A similar triol with three hydroxyl groups but different chemical properties.

Uniqueness

1,2,4-Butanetriol,1,2,4-trimethanesulfonate is unique due to the presence of methanesulfonate groups, which impart distinct chemical reactivity compared to other triols like glycerol. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .

Biological Activity

1,2,4-Butanetriol, 1,2,4-trimethanesulfonate, (2R)- is a polyol compound with significant potential in various industrial and pharmaceutical applications. This article explores its biological activity, including its synthesis, metabolic pathways, and applications in health and industry.

1,2,4-Butanetriol (BT) is a stereoisomeric compound that can be categorized into D-BT (S-enantiomer) and L-BT (R-enantiomer). The compound has unique chemical properties that make it suitable for diverse applications. It can be synthesized through microbial fermentation processes using xylose as a substrate. Recent studies have demonstrated the successful engineering of Saccharomyces cerevisiae to enhance BT production by overexpressing specific enzymes involved in its biosynthetic pathway .

1. Metabolic Pathways

The metabolic pathways for the biosynthesis of 1,2,4-butanetriol involve several enzymatic reactions. The primary pathway utilizes xylose through an oxidative process rather than conventional pathways like xylose reductase-xylitol dehydrogenase. The engineered strains of yeast have shown improved yields of BT through enhanced enzyme activity and iron uptake capabilities .

2. Pharmaceutical Applications

1,2,4-Butanetriol has been identified as a precursor for various pharmaceutical compounds. It is utilized in the synthesis of energetic plasticizers and has potential applications in drug formulation due to its stability and compatibility with other compounds .

3. Toxicity and Safety

Research indicates that while BT is generally safe for use in industrial applications, its toxicity profile needs thorough evaluation. Studies assessing the cytotoxic effects on various cell lines have shown that certain derivatives exhibit enhanced potency against cancer cells while maintaining acceptable safety margins .

Case Study 1: Synthesis and Efficacy

A study explored the synthesis of a library of bistramide A derivatives using (S)-1,2,4-butanetriol as a starting material. The derivatives were screened for their cytotoxicity against UO-31 renal and SF-295 CNS cancer cell lines. One derivative demonstrated significantly enhanced potency compared to the natural product .

Case Study 2: Microbial Production

In another study focusing on microbial production methods, researchers successfully developed a strain of Saccharomyces cerevisiae capable of producing BT from xylose with high efficiency. This approach not only improved yield but also reduced environmental impact compared to traditional chemical synthesis methods .

Data Tables

PropertyValue
Molecular FormulaC₄H₈O₄S
Melting PointNot available
SolubilitySoluble in water
ToxicityLow (specific studies needed)
ApplicationDescription
Pharmaceutical intermediatesUsed in drug formulation
PlasticizersEnhances flexibility in polymers
Biochemical researchUsed as a substrate for microbial fermentation

Properties

Molecular Formula

C7H16O9S3

Molecular Weight

340.4 g/mol

IUPAC Name

[(3R)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate

InChI

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

YJIUOKPKBPEIMF-SSDOTTSWSA-N

Isomeric SMILES

CS(=O)(=O)OCC[C@H](COS(=O)(=O)C)OS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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